![molecular formula C25H25N3O4S B2951128 N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902280-81-3](/img/no-structure.png)

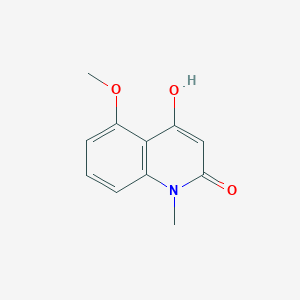

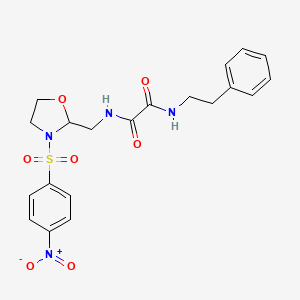

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide” is a complex organic compound. It is related to a class of compounds known as thiosemicarbazones . Thiosemicarbazones have been explored by medicinal chemists due to their wide range of biological activities, which include antibacterial, antimalarial, antiviral, and antitumor activities .

Mechanism of Action

Target of Action

The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .

Biochemical Pathways

Given the role of cathepsin s in antigen presentation, it is plausible that the compound could influence immune response pathways .

Result of Action

Given its target, it could potentially influence immune responses and bone remodeling processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with cyclohexylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Cyclohexylamine", "Acetic anhydride", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "To a solution of 3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (1.0 g, 3.2 mmol) in diethyl ether (20 mL) was added cyclohexylamine (0.5 mL, 4.0 mmol) and sodium bicarbonate (0.5 g, 6.0 mmol). The reaction mixture was stirred at room temperature for 2 hours.", "The resulting mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was dissolved in a mixture of acetic anhydride (2 mL) and diethyl ether (10 mL) and stirred at room temperature for 1 hour.", "The reaction mixture was then poured into a mixture of ice and hydrochloric acid (1 M) and stirred for 30 minutes. The resulting precipitate was filtered and washed with water and diethyl ether. The crude product was purified by recrystallization from ethanol to give N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a white solid (0.8 g, 70% yield).", "The product was characterized by IR, NMR, and mass spectrometry." ] } | |

CAS RN |

902280-81-3 |

Molecular Formula |

C25H25N3O4S |

Molecular Weight |

463.55 |

IUPAC Name |

N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H25N3O4S/c1-32-18-11-7-10-17(14-18)28-24(30)23-22(19-12-5-6-13-20(19)33-23)27(25(28)31)15-21(29)26-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,26,29) |

InChI Key |

ZGTUHOHYNVEXGM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

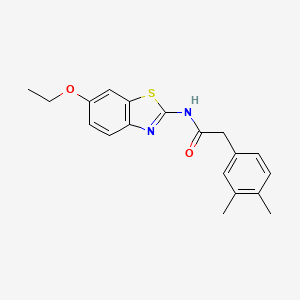

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)

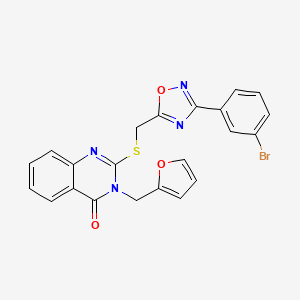

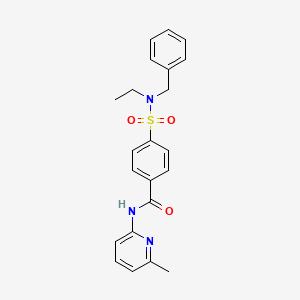

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)

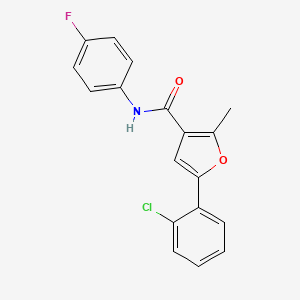

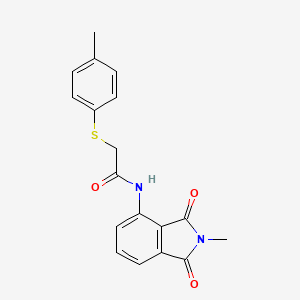

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)

![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)

![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B2951061.png)

![N-[1-(2-furyl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2951068.png)